2,4-Dinitro-1-(trifluoromethoxy)benzene
Overview
Description
The compound 2,4-Dinitro-1-(trifluoromethoxy)benzene is a chemical of interest due to its potential applications in various fields, including organic synthesis and material science. The presence of both nitro and trifluoromethoxy groups in the compound suggests that it could be a versatile intermediate for further chemical transformations.
Synthesis Analysis
The synthesis of related fluorinated aromatic compounds has been demonstrated in several studies. For instance, a sterically hindered tetrafluorobenzene derivative was synthesized through aromatic nucleophilic substitution involving lithium dimesitylphosphide and hexafluorobenzene . Similarly, novel benzo[1,5]oxazepin-4-one-based compounds were effectively synthesized from 1,5-difluoro-2,4-dinitrobenzene under mild conditions, indicating the feasibility of manipulating dinitrofluorobenzene derivatives . These methods could potentially be adapted for the synthesis of 2,4-Dinitro-1-(trifluoromethoxy)benzene by substituting the appropriate fluorinated benzene precursor.
Molecular Structure Analysis
The molecular structure of fluorinated aromatic compounds can be complex due to the presence of electron-withdrawing groups that influence the electronic distribution within the molecule. X-ray crystallography has been used to investigate the molecular structures of such compounds, revealing large bond angles around substituent atoms, which could be indicative of the steric and electronic effects imposed by the substituents . This information is crucial for understanding the reactivity and potential applications of 2,4-Dinitro-1-(trifluoromethoxy)benzene.
Chemical Reactions Analysis
The chemical reactivity of fluorinated nitrobenzenes has been explored in various studies. For example, 1,2,4-Tris(trifluoromethyl)benzene underwent selective lithiation and subsequent electrophilic substitution, demonstrating the potential for regioselective functionalization of such compounds . Additionally, a direct trifluoromethoxylation of aliphatic substrates with 2,4-dinitro(trifluoromethoxy)benzene has been reported, showcasing the nucleophilic displacement of the trifluoromethoxy group from an activated aromatic ring . These reactions highlight the diverse chemical transformations that 2,4-Dinitro-1-(trifluoromethoxy)benzene could undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,4-Dinitro-1-(trifluoromethoxy)benzene can be inferred from related compounds. The presence of nitro groups typically confers high reactivity towards reduction and nucleophilic substitution reactions . The trifluoromethoxy group is known to be a strong electron-withdrawing group, which could affect the acidity of protons in the molecule and its overall stability . Furthermore, the introduction of fluorine atoms often increases the lipophilicity and thermal stability of the compound, which could be beneficial for certain applications .
Scientific Research Applications
2,4-Dinitro-1-(trifluoromethoxy)benzene is an important raw material and intermediate used in various fields . Here are some of the fields and applications:
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Organic Synthesis
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Pharmaceuticals
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Agrochemicals
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Dyestuff
- Chemical Properties : This compound has a molecular formula of CF3OC6H3(NO2)2 and a molecular weight of 252.10 . It has a boiling point of 273-274 °C and a density of 1.623 g/mL at 25 °C .
- Safety Information : It is classified as Acute Tox. 2 Oral - Aquatic Chronic 4 - Skin Corr. 1B. It should be stored in a cool place, in a tightly closed container, and away from oxidizing agents .
- Chemical Properties : This compound has a molecular formula of CF3OC6H3(NO2)2 and a molecular weight of 252.10 . It has a boiling point of 273-274 °C and a density of 1.623 g/mL at 25 °C .
- Safety Information : It is classified as Acute Tox. 2 Oral - Aquatic Chronic 4 - Skin Corr. 1B. It should be stored in a cool place, in a tightly closed container, and away from oxidizing agents .
Safety And Hazards
“2,4-Dinitro-1-(trifluoromethoxy)benzene” is considered hazardous. It is fatal if swallowed, toxic in contact with skin, causes severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to use personal protective equipment, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .
properties
IUPAC Name |
2,4-dinitro-1-(trifluoromethoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F3N2O5/c8-7(9,10)17-6-2-1-4(11(13)14)3-5(6)12(15)16/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYUUZCUXYXNPFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F3N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40371862 | |
Record name | 2,4-Dinitro-1-(trifluoromethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40371862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dinitro-1-(trifluoromethoxy)benzene | |
CAS RN |
655-07-2 | |
Record name | 2,4-Dinitro-1-(trifluoromethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40371862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-Dinitro(trifluoromethoxy)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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